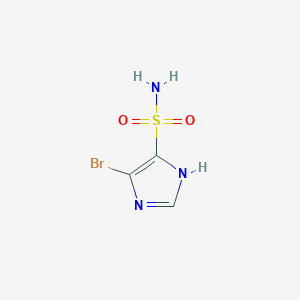![molecular formula C18H19F2N5O2 B2489302 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 1169969-34-9](/img/structure/B2489302.png)
2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound notable for its unique structure and potential applications in various fields. It integrates functionalities from pyrazolo[3,4-d]pyridazine and difluorophenylacetamide, suggesting diverse chemical behavior and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide typically involves multi-step reactions The initial steps often include the preparation of pyrazolo[3,4-d]pyridazine intermediates through cyclization reactions, utilizing hydrazines and dicarbonyl compounds under acidic or basic conditions
Industrial Production Methods
On an industrial scale, the synthesis might employ continuous flow reactors to enhance reaction efficiency and safety. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity, while minimizing environmental impact and production costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the methyl and tert-butyl groups, under the influence of oxidizing agents like permanganates or chromates.
Reduction: Reduction reactions may target the carbonyl functionalities, potentially leading to alcohol derivatives.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur on the aromatic ring, facilitated by the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogenating agents, Grignard reagents for introducing new substituents.
Major Products
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives, depending on the reactants used.
Aplicaciones Científicas De Investigación
This compound's potential spans multiple fields:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules.
Biology: Its structural features suggest it may exhibit biological activities such as enzyme inhibition or receptor modulation.
Industry: May be used in the synthesis of advanced materials or as a specialized reagent.
Mecanismo De Acción
Molecular Targets and Pathways
The compound's mechanism of action likely involves interactions with specific proteins or enzymes. The difluorophenyl group can interact with hydrophobic pockets, while the pyrazolo[3,4-d]pyridazine core may engage in hydrogen bonding or pi-stacking interactions. These interactions can modulate the activity of enzymes or receptors, affecting cellular pathways.
Comparación Con Compuestos Similares
Unique Features
The integration of a tert-butyl group and a pyrazolo[3,4-d]pyridazine core distinguishes it from other compounds.
The difluorophenylacetamide moiety introduces significant electron-withdrawing effects, influencing its reactivity and interaction profiles.
Similar Compounds
Pyrazolopyridazines: Similar core structure but lacking the specific substituents.
Fluoroacetamides: Compounds with similar difluorophenyl moieties but different cores.
Benzamides and Related Derivatives: Share the acetamide functionality but differ in the aromatic substitution pattern.
Propiedades
IUPAC Name |
2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O2/c1-10-12-8-21-25(18(2,3)4)16(12)17(27)24(23-10)9-15(26)22-14-6-5-11(19)7-13(14)20/h5-8H,9H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBDUWUZOKXSEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-({2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2489221.png)
amino}acetamide](/img/structure/B2489224.png)
![1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea](/img/structure/B2489225.png)

![(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2489228.png)







